2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
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Overview
Description
2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azetidine, pyridine, and pyridazinone moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
The synthesis of 2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the sulfonyl and fluorophenyl groups. The final steps involve the coupling of the azetidine derivative with pyridine and pyridazinone units under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological and clinical applications.
Pyridine-thiazole hybrids: Investigated for their potential to induce apoptosis in cancer cells.
Fluorinated pyrazolyl oxadiazoles:
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-15-3-1-2-4-17(15)27(25,26)22-11-14(12-22)23-18(24)6-5-16(21-23)13-7-9-20-10-8-13/h1-10,14H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOHXDTZZIOIHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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